8-(Hydroxymethyl)naphthalene-1-carboxylic acid
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Overview
Description
8-(Hydroxymethyl)-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a hydroxymethyl group attached to the first carbon of the naphthalene ring and a carboxylic acid group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)-1-naphthoic acid typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation of naphthalene with formaldehyde followed by oxidation to introduce the hydroxymethyl group. The reaction conditions often include the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods: Industrial production of 8-(Hydroxymethyl)-1-naphthoic acid may involve more scalable and cost-effective methods. These can include catalytic processes that utilize readily available starting materials and environmentally benign reagents. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-(Hydroxymethyl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 1,8-naphthalic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,8-naphthalic acid.
Reduction: 8-(Hydroxymethyl)-1-naphthol.
Substitution: Various substituted naphthoic acid derivatives.
Scientific Research Applications
8-(Hydroxymethyl)-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of functionalized naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Hydroxymethyl)-1-naphthoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparison with Similar Compounds
1-Naphthoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
8-Hydroxy-1-naphthoic acid: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
1,8-Naphthalic acid: Contains two carboxylic acid groups, resulting in distinct chemical properties and uses.
Uniqueness: 8-(Hydroxymethyl)-1-naphthoic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
8-(hydroxymethyl)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,13H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYCTPBTCHMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652354 |
Source
|
Record name | 8-(Hydroxymethyl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29368-37-4 |
Source
|
Record name | 8-(Hydroxymethyl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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